molecular formula C15H11BrO3 B1292260 3-Acetoxy-2'-bromobenzophenone CAS No. 890099-57-7

3-Acetoxy-2'-bromobenzophenone

Cat. No. B1292260
CAS RN: 890099-57-7
M. Wt: 319.15 g/mol
InChI Key: WEJIBCDQSQAPQC-UHFFFAOYSA-N
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Description

3-Acetoxy-2’-bromobenzophenone is a chemical compound with the molecular formula C15H11BrO3 and a molecular weight of 319.15 . It is widely studied in the scientific community.


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2’-bromobenzophenone is represented by the InChI code 1S/C15H11BrO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 .

Scientific Research Applications

Organic Synthesis

3-Acetoxy-2’-bromobenzophenone: is a valuable compound in organic synthesis, particularly as an intermediate in the synthesis of various organic molecules. Its acetoxy group can act as a protecting group for phenols, while the bromine atom serves as a good leaving group or can be used in further substitution reactions to introduce other functional groups .

Photoinitiators for Polymerization

This compound has potential applications as a photoinitiator. Photoinitiators are compounds that produce free radicals when exposed to light, and these radicals can initiate polymerization3-Acetoxy-2’-bromobenzophenone could be used to control the polymerization process of certain plastics or resins.

Medicinal Chemistry

In medicinal chemistry, 3-Acetoxy-2’-bromobenzophenone can be utilized to synthesize benzamide derivatives, which have shown promise in various therapeutic areas. These include antioxidant, antibacterial, and potential anticancer properties .

properties

IUPAC Name

[3-(2-bromobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJIBCDQSQAPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641632
Record name 3-(2-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2'-bromobenzophenone

CAS RN

890099-57-7
Record name Methanone, [3-(acetyloxy)phenyl](2-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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